Ethyl 3-fluoro-2-methylbenzoate

Beschreibung

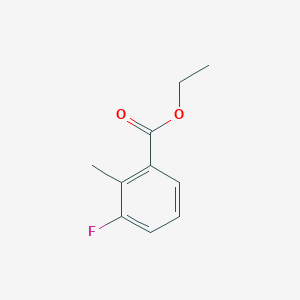

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBRUQHZUVUAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562366 | |

| Record name | Ethyl 3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114312-57-1 | |

| Record name | Ethyl 3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Fluoro 2 Methylbenzoate

Retrosynthetic Analysis and Strategic Disconnections for the Benzoate (B1203000) Ester Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For Ethyl 3-fluoro-2-methylbenzoate, the most logical and common disconnection is at the ester linkage. This C-O bond cleavage leads to two simpler precursors: the key intermediate, 3-fluoro-2-methylbenzoic acid , and ethanol (B145695). This strategy isolates the challenge of forming the sterically hindered ester bond into a distinct final step.

A further disconnection of the aromatic core, 3-fluoro-2-methylbenzoic acid, reveals two primary pathways for its own synthesis. One pathway involves disconnecting the C-F bond, suggesting a fluorination reaction on a 2-methyl-3-substituted precursor (such as an amine or hydroxyl group). An alternative disconnection of the C-C bond of the methyl group points towards a strategy of ortho-methylation of a 3-fluorobenzoic acid derivative. These disconnections form the basis for the synthetic strategies discussed below.

Targeted Synthesis of the Aromatic Ring System Bearing Fluoro and Methyl Substituents

The core of the synthesis lies in the construction of the 3-fluoro-2-methylbenzoic acid intermediate. ossila.comsigmaaldrich.com The precise placement of the fluorine and methyl groups is critical and can be achieved through several regioselective methods.

Introducing a fluorine atom onto an aromatic ring with high regioselectivity is often accomplished via diazotization-fluorination reactions, such as the Balz-Schiemann reaction. This method typically starts with a corresponding aniline (B41778) derivative.

Balz-Schiemann Reaction: The synthesis can commence with 2-methyl-3-nitrobenzoic acid, which is reduced to 2-methyl-3-aminobenzoic acid. This amino derivative is then subjected to diazotization with sodium nitrite (B80452) in the presence of a strong acid, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source like fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆). A patent for a similar compound, 5-bromo-3-fluoro-2-methylbenzoate, utilizes this fundamental approach, reacting a 2-methyl-3-aminobenzoate precursor with sodium nitrite and hexafluorophosphoric acid. google.com

Table 1: Comparison of Aromatic Fluorination Methods

| Method | Precursor | Reagents | Advantages | Disadvantages |

| Balz-Schiemann | Aryl Amine | 1. NaNO₂, HBF₄ 2. Heat | Good regioselectivity | Often requires handling of potentially unstable diazonium salts; yields can be variable. |

| Halogen Exchange (Halex) | Aryl Chloride/Bromide | KF, CsF | Atom-economical; suitable for large-scale synthesis. | Requires activated aromatic systems and harsh conditions (high temperatures, polar aprotic solvents). |

| Deoxyfluorination | Aryl Hydroxyl | DAST, Deoxo-Fluor™ | Milder conditions than Halex. | Reagents can be expensive and moisture-sensitive. |

An alternative approach to building the aromatic core is to introduce the methyl group at a later stage, specifically ortho to the carboxylic acid.

Directed Ortho-Metalation (DoM): This powerful technique utilizes the directing ability of the carboxylate group. Starting with 3-fluorobenzoic acid, treatment with a strong base like lithium diisopropylamide (LDA) or t-butyllithium can selectively deprotonate the C2 position, which is the most acidic due to the combined directing effects of the carboxylate and the fluorine atom. The resulting aryllithium species can then be quenched with an electrophilic methyl source, such as methyl iodide, to install the methyl group in the desired ortho position. This method offers excellent regiocontrol.

Friedel-Crafts and Subsequent Reactions: While less direct, one could envision a multi-step sequence starting from a simpler fluorinated aromatic. For instance, Friedel-Crafts acylation of 3-fluorotoluene (B1676563) could be explored, although this often leads to mixtures of regioisomers, complicating the synthesis.

Esterification Approaches for this compound Synthesis

The final step in the synthesis is the conversion of 3-fluoro-2-methylbenzoic acid to its ethyl ester. The choice of esterification method is heavily influenced by the steric hindrance imparted by the ortho-methyl group.

Fischer-Speier esterification is the archetypal method for producing esters from carboxylic acids and alcohols under acidic catalysis. masterorganicchemistry.com The reaction involves protonating the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, the reaction is driven by refluxing 3-fluoro-2-methylbenzoic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. tcu.edu The equilibrium nature of the reaction presents a challenge, especially with sterically hindered substrates where the reaction rate is slower. masterorganicchemistry.com To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by:

Using a large excess of the alcohol (ethanol) to act as both reactant and solvent.

Removing water as it is formed, often by using a Dean-Stark apparatus with a co-distilling solvent like toluene. masterorganicchemistry.comtcu.edu

When Fischer esterification proves inefficient due to steric hindrance or the presence of sensitive functional groups, methods utilizing coupling reagents offer a milder and often more effective alternative. researchgate.net These reagents work by activating the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol. uniurb.it

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The role of DMAP is to form an even more reactive acylpyridinium intermediate.

Phosphonium and Uronium/Aminium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming ester bonds under mild conditions, even with sterically demanding substrates. uniurb.it

These reactions are typically performed at room temperature in an inert aprotic solvent, and the byproducts are often easily removed by aqueous workup, making them highly attractive for complex syntheses.

Table 2: Comparison of Esterification Methods for Hindered Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Excess EtOH, cat. H₂SO₄ | Reflux | Inexpensive reagents; simple procedure. | Equilibrium-limited; can require harsh conditions (heat); slow for hindered substrates. masterorganicchemistry.comtcu.edu |

| Carbodiimide Coupling | EDC, DMAP, EtOH | Room Temperature | Mild conditions; high yields. | Reagent cost; byproduct removal can be tedious (e.g., DCU from DCC). |

| Uronium Salt Coupling | HATU, Base (e.g., DIPEA), EtOH | Room Temperature | Very mild; fast reaction rates; high yields for very hindered substrates. uniurb.it | High cost of reagents. |

Transesterification Methodologies

Transesterification is a robust and widely used process for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This method can be particularly advantageous if the starting ester, such as a methyl ester, is more readily available than the corresponding carboxylic acid. For the synthesis of this compound, this would typically involve the conversion of Mthis compound with ethanol. The reaction is an equilibrium process, and to drive it towards the desired ethyl ester, a large excess of ethanol is often used, or the lower-boiling methanol (B129727) byproduct is removed by distillation.

The catalysis of this reaction can be achieved through several approaches:

Acid Catalysis : Brønsted acids like sulfuric acid or hydrochloric acid are common catalysts. The mechanism involves protonation of the carbonyl oxygen of the starting methyl ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol.

Base Catalysis : Bases such as sodium ethoxide can be used to deprotonate the ethanol, increasing its nucleophilicity. The resulting ethoxide ion then attacks the carbonyl carbon of the methyl ester.

Organocatalysis : N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for transesterification under mild conditions. These catalysts function by enhancing the nucleophilicity of the alcohol.

Enzyme Catalysis : Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (Novozym 435), are effective biocatalysts for the transesterification of benzoates. These enzymatic methods offer high selectivity and operate under mild, environmentally benign conditions, avoiding the need for harsh acids or bases.

A representative transesterification reaction is shown below:

| Catalyst Type | Typical Conditions | Advantages | Disadvantages |

| Acid (e.g., H₂SO₄) | Excess ethanol, reflux | Low cost, effective | Harsh conditions, potential side reactions |

| Base (e.g., NaOEt) | Anhydrous ethanol | High conversion | Sensitive to water, stoichiometric use |

| Enzyme (Lipase) | Mild temperature, solvent or solvent-free | High selectivity, green | Higher catalyst cost, slower reaction rates |

| Organocatalyst (NHC) | Mild temperature, anhydrous conditions | Mild conditions, high functional group tolerance | Catalyst sensitivity to air and moisture |

Palladium-Catalyzed Carbonylative Synthesis Routes

Palladium-catalyzed carbonylation reactions represent a powerful and versatile method for the synthesis of esters, including this compound. This approach typically involves the coupling of an aryl halide or triflate with carbon monoxide and an alcohol. For the target molecule, a plausible precursor would be an appropriately substituted halobenzene, such as 1-bromo-3-fluoro-2-methylbenzene or 1-iodo-3-fluoro-2-methylbenzene.

The general catalytic cycle involves three key steps:

Oxidative Addition : The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

CO Insertion : Carbon monoxide inserts into the Palladium-carbon bond to form a Pd(II)-acyl complex.

Reductive Elimination : The alcohol (in this case, ethanol) attacks the acyl complex, leading to the formation of the ethyl ester and regeneration of the Pd(0) catalyst.

A variety of ligands can be used to modulate the activity and stability of the palladium catalyst, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos being particularly effective for such carbonylations at atmospheric pressure. Carbon monoxide can be supplied as a gas or generated in situ from CO surrogates like formates.

A representative reaction scheme is as follows:

| Component | Example | Function |

| Aryl Halide | 1-Bromo-3-fluoro-2-methylbenzene | Aromatic scaffold source |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst source |

| Ligand | Xantphos, PPh₃ | Stabilizes Pd catalyst, promotes key steps |

| CO Source | CO gas (1 atm), Mo(CO)₆ | Carbonyl group source |

| Alcohol | Ethanol | Forms the ethyl ester |

| Base | Triethylamine, K₂CO₃ | Neutralizes HX byproduct |

| Solvent | Toluene, DMF | Reaction medium |

This methodology is highly valued for its modularity and tolerance of various functional groups on the aromatic ring.

Novel Catalytic Systems in the Synthesis of Fluorinated Benzoates

Beyond traditional methods, research into novel catalytic systems aims to improve efficiency, selectivity, and sustainability. For the synthesis of fluorinated benzoates like this compound, innovation can target either the ester formation step or the fluorination of the aromatic ring.

Advanced Transesterification Catalysts : Heterogeneous catalysts are gaining traction due to their ease of separation and reusability. Zinc-based catalysts, such as tetranuclear zinc clusters, have shown high efficiency for transesterification under mild conditions, even on a large scale without solvent. Solid acid catalysts, like sulfonated zeolites, and solid base catalysts, such as hydrotalcites, also offer robust, reusable options for esterification and transesterification, aligning with green chemistry principles.

Organocatalytic Fluorination : For the synthesis of the fluorinated precursors themselves, organocatalysis offers a metal-free alternative. Enantioselective fluorination of aldehydes, a potential precursor to the benzoic acid moiety after oxidation, can be achieved using chiral imidazolidinone catalysts with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). While not directly applied to the target molecule's synthesis, this demonstrates the potential of organocatalysis in constructing complex fluorinated building blocks.

Biocatalysis : The use of enzymes extends beyond simple transesterification. Engineered enzymes are being developed for specific fluoroalkylation reactions. While current applications focus on complex molecules, the development of biocatalysts for the specific synthesis or modification of fluorinated aromatic compounds is a promising future direction.

Stereoselective and Asymmetric Synthesis Considerations

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, stereoselective and asymmetric synthesis considerations are generally not applicable to the direct synthesis of the final compound itself.

However, these principles would become highly relevant if a synthesis required the use of a chiral precursor or aimed to produce a chiral derivative of the target molecule. Asymmetric synthesis is crucial in modern chemistry for producing single enantiomers of chiral compounds, which is particularly important in the pharmaceutical industry where different enantiomers can have vastly different biological activities.

If a chiral analogue of 3-fluoro-2-methylbenzoic acid were needed, several strategies could be employed:

Use of Chiral Auxiliaries : A prochiral substrate could be attached to a chiral auxiliary (e.g., an Evans oxazolidinone), which would direct a subsequent reaction (like alkylation) to occur diastereoselectively. Removal of the auxiliary would then yield the enantiomerically enriched product.

Asymmetric Catalysis : A chiral catalyst could be used to convert an achiral starting material into a chiral product enantioselectively. For instance, asymmetric hydrogenation or C-H activation using a chiral metal complex could create the desired stereocenter.

Desymmetrization : A meso compound with two enantiotopic fluorine atoms could potentially undergo a stereoselective C-F activation using a chiral frustrated Lewis pair (FLP) system, leading to an enantioenriched fluoroalkane.

While these methods are not required for the synthesis of this compound, they represent the state-of-the-art in creating chiral molecules and would be the methods of choice for producing its chiral derivatives.

Process Intensification and Continuous Flow Chemistry in Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is a key enabling technology for this goal. The synthesis of this compound and its intermediates can benefit significantly from this approach.

Key advantages of continuous flow processing include:

Enhanced Safety : Flow reactors handle only small volumes of material at any given time, which is particularly beneficial for highly exothermic reactions (like nitrations) or when using hazardous reagents or intermediates (like diazo compounds or certain organometallics).

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields, better selectivity, and shorter reaction times compared to batch processes.

Scalability and Automation : Scaling up a flow process is typically achieved by running the system for a longer duration or by

Green Chemistry Principles in Synthetic Route Design and Evaluation

Solvent Selection and Green Solvent Alternatives

Traditionally, organic synthesis has relied on a range of conventional solvents. For esterification reactions, dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and chlorinated solvents like dichloromethane (B109758) (DCM) have been common, particularly in methods like the Steglich esterification which can be an alternative to the Fischer route. nih.govrsc.org These solvents are effective due to their ability to dissolve a wide variety of organic compounds. nih.gov In many standard laboratory procedures for benzoic acid esterification, an excess of the alcohol reactant (in this case, ethanol) is often used, serving as both a reagent and the reaction solvent. tcu.educhemicalbook.com Toluene has also been employed, particularly in setups using a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion. tcu.edu

However, growing environmental, health, and safety concerns have spurred research into greener and more sustainable solvent alternatives. nih.govrsc.org Many conventional solvents are volatile organic compounds (VOCs), may be carcinogenic, or are derived from non-renewable petrochemical sources. rsc.orgquimidroga.com This has led to the exploration of several innovative solvent strategies applicable to the synthesis of this compound.

Green Solvent Alternatives:

Deep Eutectic Solvents (DES): DES have emerged as a promising class of green solvents. They are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a eutectic with a melting point lower than the individual components. For the esterification of benzoic acid with alcohols like ethanol, a DES composed of p-toluenesulfonic acid (p-TSA) as the HBD and benzyltriethylammonium chloride (BTEAC) as the HBA has been shown to act as both the solvent and the catalyst. dergipark.org.trdergipark.org.tr This dual-role capability simplifies the process and has demonstrated high conversions of benzoic acid (up to 88.3% with ethanol at 75°C). dergipark.org.tr A key advantage is that the DES can often be separated from the product by gravity, allowing for its potential reuse. dergipark.org.tr

Dimethyl Carbonate (DMC): Recognized as a green solvent, DMC is a viable alternative to solvents like DMF and DCM for esterification. rsc.org It exhibits low toxicity and is biodegradable. Research on Steglich-type esterifications has identified DMC, in conjunction with specific coupling reagents, as an optimal and sustainable reaction medium. rsc.org

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a greener substitute for ethereal solvents like tetrahydrofuran (B95107) (THF). nih.gov It has lower water miscibility compared to THF, which can be advantageous in post-reaction workups and extractions. nih.gov

Solvent-Free Synthesis: The most sustainable approach is to eliminate the solvent entirely. Mechanochemistry, using high-speed ball-milling, has been successfully applied to the esterification of various benzoic acids at room temperature, proceeding without any solvent. nih.gov Another approach involves using solid acid catalysts, such as zirconium-based catalysts, where the reaction can be carried out using the alcohol reactant in excess, but without an additional organic solvent. mdpi.com

The following table summarizes the impact of different solvent choices on the esterification of benzoic acid derivatives, providing a comparative look at traditional and green methodologies.

Table 1: Comparison of Solvents for Benzoic Acid Esterification

| Solvent System | Catalyst | Reactants | Temperature | Yield / Conversion | Sustainability Remarks |

| Dichloromethane (DCM) | Oxalyl chloride / DMF | 2-fluoro-3-nitro-benzoic acid, Methanol | Room Temp | 93% (crude) | Conventional solvent; suspected carcinogen, requires careful handling and disposal. chemicalbook.comrsc.org |

| Methanol (as solvent) | Sulfuric Acid | Benzoic Acid, Methanol | Reflux (45 min) | --- | Serves as both reactant and solvent; requires workup with other solvents like DCM for extraction. tcu.edu |

| Deep Eutectic Solvent (DES) | Self-catalyzed (p-TSA/BTEAC) | Benzoic Acid, Ethanol | 75°C | 88.3% Conversion | Green alternative; acts as both solvent and catalyst, low cost, reusable, and environmentally friendly. dergipark.org.trdergipark.org.tr |

| Dimethyl Carbonate (DMC) | Mukaiyama's reagent | Carboxylic Acids | --- | --- | Recommended green solvent, replacing hazardous options like DMF and DCM in Steglich esterifications. rsc.org |

| Solvent-Free | I₂ / KH₂PO₂ | Benzoic Acid, Ethanol | Room Temp (20 min) | 72% Yield | Mechanochemical method (ball-milling); eliminates solvent waste, rapid reaction time. nih.gov |

| Solvent-Free | Zirconium/Titanium Solid Acid | Benzoic Acid, Methanol | Reflux | >90% Yield | Heterogeneous catalyst simplifies product separation and catalyst recycling; eliminates organic solvent. mdpi.com |

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Fluoro 2 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of Ethyl 3-fluoro-2-methylbenzoate in solution. By analyzing various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a full picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR Spectroscopic Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the different proton environments in the molecule. The integration of these signals would correspond to a 3:3:2:2:1 proton ratio.

Ethyl Group Protons: The ethyl ester moiety gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The quartet appears further downfield due to the deshielding effect of the adjacent oxygen atom. The splitting pattern arises from the coupling between the methylene and methyl protons (typically with a coupling constant, J, of ~7 Hz).

Aromatic Protons: The three protons on the benzene (B151609) ring are chemically non-equivalent and are expected to appear as complex multiplets in the aromatic region of the spectrum. Their chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, methyl, and ester substituents. The fluorine atom, in particular, will introduce additional splitting through ¹H-¹⁹F coupling.

Methyl Group Protons: The methyl group attached to the aromatic ring (-CH₃) will appear as a singlet, as it has no adjacent protons to couple with. However, a small long-range coupling to the fluorine atom may be observed.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 7.0 - 7.8 | m | - | 3H |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |

| Ar-CH₃ | ~2.3 | s | - | 3H |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |

Note: The data in this table is predicted based on typical values for similar structures. 'q' denotes a quartet, 't' a triplet, 's' a singlet, and 'm' a multiplet.

¹³C NMR Spectroscopic Analysis and Fluorine-Carbon Coupling (JCF)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display ten unique signals, as all carbon atoms in the molecule are in chemically distinct environments. A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine coupling (JCF), which provides valuable information about the proximity of carbon atoms to the fluorine substituent.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will resonate in the 110-140 ppm region. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF). Other carbons in the ring will exhibit smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF), which helps in assigning their positions relative to the fluorine atom.

Ethyl Group Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-OCH₂) will be more deshielded than the methyl carbon (-CH₃).

Methyl Group Carbon: The carbon of the methyl group attached to the ring (Ar-CH₃) will also resonate in the upfield region.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C=O | ~165 | Small (e.g., ⁴JCF) |

| C-F | ~162 | Large (e.g., ¹JCF ≈ 250 Hz) |

| C-COOEt | ~135 | Small (e.g., ³JCF) |

| C-CH₃ | ~132 | Small (e.g., ²JCF) |

| Ar-C | 115 - 130 | Varies (²JCF, ³JCF) |

| -OCH₂ | ~61 | - |

| Ar-CH₃ | ~17 | Small (e.g., ³JCF) |

| -OCH₂CH₃ | ~14 | - |

Note: The data in this table is predicted based on typical values for similar structures and established C-F coupling constant ranges.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment around the fluorine on the aromatic ring. Based on data for structurally related compounds, such as 2-fluoro-3-methylbenzoic acid which has a reported chemical shift of -114.82 ppm, a similar value is anticipated for the title compound. arkat-usa.org The signal may appear as a multiplet due to coupling with nearby aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would primarily show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between the coupled aromatic protons, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal (from the ethyl group, the aromatic ring, and the ring's methyl group) to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the protons of the methyl group at the C-2 position and the aromatic proton at the C-6 position, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₁FO₂.

The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements:

Molecular Formula: C₁₀H₁₁FO₂

Monoisotopic Mass: 182.0743 g/mol

An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 183.0822. The experimental measurement of this m/z value to within a few parts per million (ppm) of the calculated value provides definitive confirmation of the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹.

C-O Stretch: The C-O single bond stretches of the ester group will show strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bonds in the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-H Stretch: The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and methyl groups will appear in the 2850-3100 cm⁻¹ range.

C-F Stretch: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the 1000-1400 cm⁻¹ region. This band can sometimes overlap with other absorptions in the fingerprint region.

Predicted IR Absorption Bands for this compound

| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O | 1720 - 1740 | Strong |

| Aromatic Ring | C=C | 1450 - 1600 | Medium-Weak |

| Alkyl/Aromatic | C-H | 2850 - 3100 | Medium |

| Ester | C-O | 1100 - 1300 | Strong |

| Fluoroaromatic | C-F | 1000 - 1400 | Strong |

Note: The data in this table is predicted based on established characteristic IR absorption frequencies.

Conformational Analysis via Spectroscopic Techniques and Computational Data Integration

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the C(aryl)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. The interplay of electronic and steric effects of the substituents on the benzene ring dictates the preferred orientation of the ethyl ester group relative to the ring.

Spectroscopic Investigations:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would be a primary tool for elucidating the conformational preferences in solution. The chemical shifts and coupling constants of the aromatic protons and the ethyl group protons would be sensitive to the rotational conformation. For instance, the proximity of the ethyl group to the ortho-methyl group in certain conformations would likely lead to through-space interactions observable via Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com

Dynamic NMR (DNMR) spectroscopy could be employed to determine the energy barriers to rotation around the C(aryl)-C(carbonyl) bond. nih.govresearchgate.netrsc.org By monitoring the coalescence of signals at different temperatures, the free energy of activation for this rotation can be calculated. In ortho-substituted benzoates, this barrier is influenced by the size and nature of the ortho-substituent. researchgate.net

Infrared (IR) spectroscopy would offer insights into the vibrational modes of the molecule, with the carbonyl (C=O) stretching frequency being particularly sensitive to the electronic environment and conjugation with the aromatic ring. Different conformers might exhibit subtle shifts in their carbonyl absorption bands.

Computational Data Integration:

To complement experimental data, computational modeling, particularly using Density Functional Theory (DFT), is invaluable. DFT calculations can be used to model the potential energy surface of the molecule as a function of the dihedral angles of the rotating bonds. nih.govrsc.org This allows for the identification of stable conformers (energy minima) and transition states for their interconversion.

For this compound, computational studies would likely explore the relative energies of conformers where the ester group is either syn or anti with respect to the ortho-methyl group. The presence of the fluorine atom at the 3-position would also influence the electron distribution and, consequently, the rotational barrier and conformational equilibrium.

An integrated approach, combining experimental NMR data (like coupling constants and NOEs) with DFT-calculated geometries and energies, provides a powerful method for a comprehensive conformational analysis. For example, calculated NMR chemical shifts for different conformers can be compared with experimental values to determine the most probable conformation in solution.

Illustrative Conformational Data:

The following table presents hypothetical data that could be obtained from a combined spectroscopic and computational study of this compound. This data is for illustrative purposes to demonstrate the expected findings.

| Parameter | Value | Method |

| Rotational Barrier (C-CO) | 7-10 kcal/mol | Dynamic NMR / DFT |

| Predominant Conformer | Ester group anti to methyl group | NOE NMR / DFT |

| ¹H NMR Chemical Shift (CH₃) | δ 2.1-2.3 ppm | ¹H NMR |

| ¹⁹F NMR Chemical Shift | δ -110 to -115 ppm | ¹⁹F NMR |

| ¹³C NMR Carbonyl Shift | δ 165-167 ppm | ¹³C NMR |

X-ray Crystallography Studies for Solid-State Structural Determination (if crystalline)

As of the current literature survey, no public records of a single-crystal X-ray diffraction study for this compound are available. However, if the compound can be crystallized, X-ray crystallography would provide the definitive solid-state structure.

Hypothetical Crystallographic Data:

An X-ray crystallography study would yield precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This technique would unambiguously determine the orientation of the ethyl ester group relative to the substituted benzene ring in the solid state. It is important to note that the solid-state conformation may not be identical to the predominant conformation in solution due to packing forces in the crystal.

Below is a hypothetical table of crystallographic data that one might expect to obtain for this compound. This is a standard format for reporting such data and is purely illustrative.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) ** | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) ** | 1.25 |

| Dihedral Angle (Aryl-C=O) | 25° |

The structural data obtained from X-ray crystallography would serve as a crucial benchmark for validating the results of computational models of the molecule in the gas phase or in solution.

Computational and Theoretical Investigations of Ethyl 3 Fluoro 2 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various molecular attributes. For a molecule like Ethyl 3-fluoro-2-methylbenzoate, these calculations can elucidate the effects of the fluoro, methyl, and ethyl ester substituents on the geometry and reactivity of the benzene (B151609) ring.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy of the molecule. This provides the most stable three-dimensional structure. For this compound, the geometry is primarily defined by the orientation of the ethyl ester group relative to the planar benzene ring.

Theoretical studies on similar molecules, such as methyl benzoate (B1203000), indicate that the ester group tends to be coplanar with the benzene ring to maximize conjugation. researchgate.net The rotation around the C(ring)-C(ester) bond and the C-O bond of the ester linkage gives rise to different conformers. The most stable conformer is typically the one where steric hindrance is minimized. For this compound, the trans conformation of the ethyl group with respect to the carbonyl group is expected to be the most stable. The presence of the ortho-methyl group can cause some steric strain, potentially leading to a slight out-of-plane torsion of the ester group.

Below is a table of hypothetical optimized geometric parameters for this compound, derived from typical values for similar substituted benzoates calculated using DFT methods (e.g., B3LYP/6-311++G(d,p)).

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| C=O | ~1.21 Å | |

| C(ring)-C(ester) | ~1.50 Å | |

| C-O (ester) | ~1.34 Å | |

| O-C (ethyl) | ~1.45 Å | |

| Bond Angle | C(ring)-C(ring)-F | ~118° |

| C(ring)-C(ester)=O | ~124° | |

| C(ring)-C(ester)-O | ~115° | |

| Dihedral Angle | C(ring)-C(ring)-C(ester)=O | ~0° (near planar) |

These values are illustrative and based on calculations of structurally related compounds.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, particularly on the carbon atoms with higher electron density. The LUMO is anticipated to be distributed over the carbonyl group (C=O) of the ester and the C-F bond, as these are the most electrophilic sites. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net

The table below presents plausible FMO energies for this compound, as would be calculated by DFT methods.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

These values are illustrative and represent typical results for similar aromatic esters.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. mdpi.com The MEP map displays regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and positive electrostatic potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP surface would show the most negative potential (typically colored red or yellow) around the highly electronegative oxygen atoms of the carbonyl group and the fluorine atom. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring hydrogens, would exhibit positive potential (typically colored blue), making them sites for potential nucleophilic interaction. researchgate.net The MEP analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in biological systems and crystal packing. researchgate.net

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a class of computational methods that has become the workhorse of quantum chemistry for studying the electronic structure of many-atom systems. mpg.dejussieu.fr DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex many-electron wavefunction. jussieu.fr

Functionals like B3LYP are commonly used in conjunction with basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost for organic molecules. acs.orgresearchgate.net For this compound, DFT calculations are used to determine a wide range of ground-state properties, including:

Optimized molecular geometry: As discussed in section 4.1.1. scispace.com

Vibrational frequencies: Theoretical IR and Raman spectra can be calculated to help interpret experimental spectra and confirm the structure. researchgate.net

Thermochemical properties: Enthalpy, entropy, and Gibbs free energy can be computed.

Electronic properties: Dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO/LUMO). researchgate.net

DFT provides a robust theoretical framework for understanding the fundamental properties of this compound at its most stable electronic state. aps.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, isolated molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their movements and interactions with their environment (e.g., a solvent or a biological receptor). mdpi.com

MD simulations model the molecule as a collection of atoms connected by bonds, with forces calculated using a classical force field. The simulation calculates the trajectory of each atom over time by solving Newton's equations of motion. mdpi.com For this compound, MD simulations could be used to:

Study conformational dynamics: Analyze the rotation of the ester and methyl groups and the flexibility of the ethyl chain in a solution.

Analyze solvation effects: Understand how the molecule is solvated by different solvents (e.g., water, ethanol) by examining the radial distribution functions of solvent molecules around the solute.

Simulate interactions with biomolecules: If this compound or its derivatives are being investigated as potential drugs, MD simulations can be used to study their binding stability within the active site of a target protein or enzyme. oncotarget.com This can help elucidate the key interactions responsible for binding affinity. oncotarget.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. epfl.ch

A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). A mathematical model is then developed to correlate these descriptors with the observed activity. epfl.ch

For this compound, a QSAR study could be designed to:

Predict the biological activity of derivatives: By synthesizing a library of related compounds (e.g., by changing the substituents on the benzene ring) and measuring their activity (e.g., as enzyme inhibitors), a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.

Optimize reactivity for synthesis: Predict how changes in the molecular structure will affect the reactivity of the compound in a particular chemical reaction.

Estimate physicochemical properties: Predict properties like toxicity, metabolism, or environmental persistence based on molecular structure.

QSAR models are powerful tools in medicinal chemistry and materials science for rationally designing new molecules with desired properties, thereby reducing the time and cost associated with experimental screening. capotchem.cnresearchgate.net

Theoretical Studies on Fluorine's Electronic Effects on the Benzoate Moiety

Theoretical and computational chemistry provide significant insights into how the fluorine atom at the 3-position influences the electronic properties of the ethyl 2-methylbenzoate (B1238997) backbone. The primary electronic influences of substituents on an aromatic ring are categorized as inductive effects and resonance (or mesomeric) effects.

The fluorine atom is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the benzene ring through the carbon-fluorine bond. This withdrawal of electron density can impact the reactivity of the aromatic ring, particularly in reactions like electrophilic aromatic substitution. researchgate.net

Computational methods are employed to quantify these effects. Techniques such as the calculation of molecular electrostatic potential (MESP) maps and atomic charges (e.g., Hirshfeld charges) can visualize and quantify the electron distribution across the molecule. nih.gov For instance, a more positive electrostatic potential on the aromatic ring compared to unsubstituted benzene would indicate a net electron-withdrawing character of the substituents. Theoretical calculations can also predict spectroscopic properties, like 13C NMR chemical shifts, which are sensitive to the local electronic environment of each carbon atom. d-nb.info

Table 1: Summary of Fluorine's Electronic Effects

| Electronic Effect | Description | Impact on Benzoate Moiety |

| Inductive Effect (-I) | Withdrawal of electron density through the C-F sigma bond due to fluorine's high electronegativity. | Deactivates the aromatic ring towards electrophilic substitution; increases the acidity of the corresponding benzoic acid. researchgate.net |

| Resonance Effect (+M) | Donation of lone pair electron density from fluorine's p-orbitals into the aromatic π-system. | Weakly directs incoming electrophiles to the ortho and para positions relative to the fluorine. |

| Overall Effect | The strong -I effect dominates the weaker +M effect. | The fluorine atom acts as a net deactivating group but an ortho-, para-director. |

Modeling of Potential Energy Surfaces for Chemical Reactions

Potential energy surfaces (PES) are a central concept in computational chemistry for understanding and predicting the course of chemical reactions. wayne.edu A PES is a mathematical or graphical representation of a molecule's energy as a function of its geometry. wayne.edupennylane.ai For reactions involving this compound, modeling the PES provides a detailed picture of the energy changes that occur as reactants transform into products. nih.gov

From a computational perspective, many aspects of chemistry can be understood by exploring the features of a PES, which can be visualized as a landscape with valleys, peaks, and mountain passes. wayne.edu

Minima: The valleys on the PES correspond to stable molecular structures, such as the reactants (e.g., this compound and a nucleophile) and the products (e.g., the product of a substitution reaction). wayne.edu

Saddle Points (Transition States): The mountain passes between valleys represent transition states—the highest energy point along the lowest energy path from reactants to products. The energy of the transition state determines the activation energy of the reaction, which is crucial for calculating reaction rates. wayne.edu

For a reaction like the hydrolysis of this compound, computational chemists would model the PES by calculating the system's energy at many different arrangements of the atoms involved. This involves mapping the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the final departure of the ethoxy group. Ab initio calculations can be used to evaluate the energies of the reactants, products, and the tetrahedral intermediates to understand the effect of the fluorine substituent on the hydrolysis rate. researchgate.net

Modern computational approaches, including the use of machine learning, are being developed to generate high-dimensional PES for complex molecules from a limited number of electronic structure calculations. emory.edu These methods can accurately model the potential energy landscape, enabling detailed studies of reaction dynamics and kinetics. emory.edu

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| A | Reactants (e.g., this compound + Nucleophile) | 0.0 |

| B | Transition State 1 | +15.2 |

| C | Reaction Intermediate | +2.5 |

| D | Transition State 2 | +10.8 |

| E | Products | -5.7 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from PES modeling.

Chemical Reactivity and Mechanistic Studies of Ethyl 3 Fluoro 2 Methylbenzoate

Electrophilic Aromatic Substitution Reactions of the Fluoro-Methylbenzoate Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The outcome of such reactions on Ethyl 3-fluoro-2-methylbenzoate is governed by the directing effects of its three substituents.

The regiochemical outcome of an EAS reaction on the this compound ring is determined by the cumulative influence of the methyl, fluoro, and ethyl carboxylate groups. Each substituent directs incoming electrophiles to specific positions on the aromatic ring.

Methyl Group (-CH₃): Located at position 2, the methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects. It, therefore, directs electrophiles to positions 1 (already occupied), 3 (occupied by -F), and 5.

Fluoro Group (-F): Positioned at C-3, the fluorine atom is a deactivating, ortho, para-director. Its high electronegativity makes it inductively electron-withdrawing (deactivating), but its lone pairs can be donated via resonance (ortho, para-directing). It directs incoming electrophiles to positions 2 (occupied by -CH₃), 4, and 6.

Ethyl Carboxylate Group (-COOEt): This ester group at position 1 is a deactivating, meta-director. It strongly withdraws electron density from the ring through both induction and resonance, making the ring less reactive and directing electrophiles to positions 3 (occupied by -F) and 5.

The combined effects of these substituents lead to a complex regioselectivity profile. The fluorine and ethyl carboxylate groups deactivate the ring, making harsh reaction conditions necessary for substitution. The directing effects are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| -COOEt | 1 | Deactivating | meta (positions 3, 5) |

| -CH₃ | 2 | Activating | ortho, para (positions 3, 5) |

| -F | 3 | Deactivating | ortho, para (positions 2, 4, 6) |

Considering the available positions (C4, C5, C6), the directing effects converge primarily on two sites:

Position 5: This position is meta to the deactivating ester group and para to the activating methyl group. This makes it a likely site for substitution.

Position 4: This position is ortho to the deactivating fluorine atom.

Position 6: This position is also ortho to the deactivating fluorine atom.

While electron-withdrawing groups are traditionally seen as meta-directors, studies have shown that π-acceptor substituents can lead to significant amounts of ortho substitution along with meta products, with very little para reactivity. researchgate.net The activating effect of the methyl group, directing towards position 5, and the deactivating but ortho, para-directing nature of the fluorine, pointing towards positions 4 and 6, create a competitive scenario. The precise outcome would likely be a mixture of isomers, with the distribution depending on the specific electrophile and reaction conditions.

The mechanism for electrophilic aromatic substitution proceeds via a two-step process: attack of the electrophile by the aromatic π-system, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step is typically rate-determining and involves the formation of a cationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

The stability of the possible arenium ion intermediates determines the regioselectivity. The substituents on this compound influence the stability of these intermediates at each potential site of attack. The positive charge of the arenium ion is delocalized across the ring, and its stability is enhanced by electron-donating groups and destabilized by electron-withdrawing groups. For this compound, the methyl group helps stabilize the positive charge, particularly when the attack is at positions ortho or para to it (positions 3, 5). Conversely, the fluoro and ester groups destabilize the intermediate.

Nucleophilic Reactions Involving the Ester Functionality

The ester group is susceptible to attack by nucleophiles at the electrophilic carbonyl carbon. Key reactions include hydrolysis and aminolysis.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acids, bases, or enzymes.

Base-Catalyzed Hydrolysis: This process is effectively irreversible as the final step involves an acid-base reaction where the carboxylate anion is formed. Studies on various benzoate (B1203000) esters show that the rate of hydrolysis is sensitive to both electronic and steric effects. nih.gov For instance, in a comparative study of homologous esters, ethyl benzoate was found to be less stable to hydrolysis than methyl benzoate. nih.govresearchgate.net The presence of electron-withdrawing groups on the benzene ring generally increases the rate of basic hydrolysis by making the carbonyl carbon more electrophilic. While the fluorine atom at the meta position in this compound would have an electron-withdrawing effect, the methyl group at the ortho position introduces steric hindrance, which can slow down the reaction.

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The electronic effects of the ring substituents are less pronounced compared to base-catalyzed hydrolysis.

Enzymatic Hydrolysis: Carboxylesterases are enzymes that catalyze the hydrolysis of esters. The rate of enzymatic hydrolysis is highly substrate-specific. Studies using rat plasma and liver microsomes have shown that steric factors and the size of the ester's alcohol group can significantly influence the rate of hydrolysis. nih.gov For example, plasma stability was found to be inversely proportional to the size of the alkoxy group in a series of benzoate esters. nih.gov

The table below, based on data from related compounds, illustrates the half-life (t₁/₂) under different hydrolytic conditions, providing an insight into the expected stability of ester linkages. researchgate.net

| Compound | Alkaline Hydrolysis t₁/₂ (min) | Rat Plasma Hydrolysis t₁/₂ (min) | Rat Liver Microsomes t₁/₂ (min) |

| methyl benzoate | 14 | 36 | 15 |

| ethyl benzoate | 14 | 17 | 12 |

| ethyl 2-bromobenzoate | 15 | 10 | N.D. |

| ethyl 3-bromobenzoate | 25 | 11 | 12 |

| ethyl 4-bromobenzoate | 12 | 12 | 10 |

Data adapted from a study on homologous esters to illustrate general trends. researchgate.net N.D. = Not Determined.

Transamidation is the reaction of an ester with an amine to produce an amide and an alcohol. This transformation is often challenging with unactivated esters and requires catalysts. Lewis acids such as those containing zirconium, titanium, or boron are commonly employed to activate the ester carbonyl group towards nucleophilic attack by the amine. doi.orgrsc.org For example, Cp₂ZrCl₂ has been used as a catalyst for the transamidation of primary amides with various amines at milder temperatures. rsc.org The reaction of this compound with an amine in the presence of a suitable catalyst would yield the corresponding N-substituted 3-fluoro-2-methylbenzamide. The reaction is generally tolerant of various functional groups, though steric hindrance from the ortho-methyl group might necessitate more forcing conditions or specific catalytic systems. doi.orgresearchgate.net

Derivatization Reactions at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the aromatic ring is a site for specific chemical transformations, most notably oxidation and halogenation.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. A common reagent for this purpose is potassium permanganate (B83412) (KMnO₄). This reaction would convert this compound into 3-fluoro-2-ethoxycarbonylbenzoic acid.

Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position. This reaction does not involve the aromatic ring's electrons but rather the substitution of a hydrogen atom on the methyl group. libretexts.org Typical conditions involve the use of N-bromosuccinimide (NBS) with a radical initiator or exposure to chlorine gas (Cl₂) under UV light. libretexts.orglibretexts.orgmsu.edu This is a selective reaction for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. The reaction can proceed to replace one, two, or all three hydrogen atoms, leading to products like ethyl 3-fluoro-2-(bromomethyl)benzoate, ethyl 3-fluoro-2-(dibromomethyl)benzoate, and ethyl 3-fluoro-2-(tribromomethyl)benzoate. libretexts.org These halogenated derivatives are valuable synthetic intermediates.

| Reaction | Reagent(s) | Product |

| Oxidation | KMnO₄ | 3-Fluoro-2-ethoxycarbonylbenzoic acid |

| Monobromination | N-Bromosuccinimide (NBS), initiator | Ethyl 3-fluoro-2-(bromomethyl)benzoate |

| Monochlorination | Cl₂, UV light | Ethyl 3-fluoro-2-(chloromethyl)benzoate |

Applications of Ethyl 3 Fluoro 2 Methylbenzoate in Advanced Organic Synthesis

As a Versatile Building Block in the Construction of Complex Organic Molecules

Ethyl 3-fluoro-2-methylbenzoate is an important intermediate for creating more elaborate organic structures. Its functional groups—the ester, the fluorine atom, and the methyl group—can all be manipulated through various chemical reactions.

The ester group can undergo several key transformations:

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to form 3-fluoro-2-methylbenzoic acid. This carboxylic acid can then participate in a wide range of further reactions, such as amide bond formation.

Reduction: The ester can be reduced to a primary alcohol, (3-fluoro-2-methylphenyl)methanol, using powerful reducing agents like lithium aluminum hydride.

Grignard Reactions: The ester can react with Grignard reagents (R-Mg-X) to form tertiary alcohols, which is a fundamental carbon-carbon bond-forming reaction. wikipedia.org

The aromatic ring itself, influenced by its substituents, can undergo reactions such as:

Substitution Reactions: The fluorine atom can potentially be replaced by other functional groups through nucleophilic aromatic substitution, although this often requires specific activating groups on the ring.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents, yielding a difunctionalized benzene (B151609) derivative.

This array of possible transformations allows chemists to use this compound as a starting point for constructing diverse and complex molecular architectures.

Precursor for the Synthesis of Biologically Active Compounds (General Structural Scaffolds)

The structural motif of a substituted benzoic acid is a common feature in many biologically active compounds. By serving as a precursor to 3-fluoro-2-methylbenzoic acid, this compound is implicated in the synthesis of various scaffolds with potential pharmaceutical applications. For instance, derivatives of this compound have been investigated for their potential as antiviral agents, with some studies showing significant inhibition of Hepatitis B virus (HBV) replication.

Fluorinated aromatic compounds are of particular interest in drug discovery. The inclusion of fluorine can often enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. This compound provides a ready source for a fluorinated phenyl group, which can be incorporated into larger molecules. Research has explored its derivatives in the context of enzyme inhibition, a critical mechanism for treating diseases like cancer.

One notable application is in the synthesis of benzoxaboroles, a class of boron-containing heterocyclic compounds with a wide range of biological activities, including antiprotozoal, antibacterial, and antiviral properties. nih.gov The synthesis of these compounds can start from substituted methyl benzoates, which are converted through a series of steps into the final benzoxaborole structure. nih.gov

Intermediate in the Design and Synthesis of Agrochemicals (General Structural Scaffolds)

The utility of fluorinated compounds extends to the agrochemical industry, where they are used to develop new pesticides and herbicides. The presence of fluorine can lead to compounds with improved efficacy and selectivity. Methyl derivatives of fluorinated benzoates are commonly employed in the synthesis of agrochemicals, such as precursors for triflusulfuron-methyl, a herbicide.

Fluorinated quinoline (B57606) analogs, synthesized from materials including substituted benzoic acids, have shown promising antifungal activity against various plant pathogens. mdpi.com For example, a series of these compounds demonstrated good activity against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com While not a direct application of this compound, this highlights the potential for its corresponding acid to be used in the creation of novel agrochemical agents based on quinoline scaffolds. mdpi.com The synthesis of 3-fluoro-4-methylbenzonitrile, another important pesticide intermediate, showcases the industrial relevance of related fluorinated building blocks. google.com

Application in Material Science for Fluorinated Polymers or Liquid Crystals (Hypothetical applications based on fluorinated compounds' general utility)

While specific applications of this compound in material science are not extensively documented, the general utility of fluorinated compounds suggests several hypothetical roles. Fluorinated benzoates are known to be pivotal components in the synthesis of liquid crystals. tandfonline.com The incorporation of fluorine atoms into liquid crystal molecules can significantly alter their physical properties, such as dielectric anisotropy, optical anisotropy, and melting points. researchgate.net

The strategic placement of fluorine on a benzene ring can influence the molecule's polarity and steric interactions, which are critical factors in the formation and stability of liquid crystal phases. researchgate.netnih.gov Research has shown that fluorination can lead to materials with dual ferroelectricity, existing in both solid and liquid crystal phases. nih.gov Specifically, substituting hydrogen with fluorine on a phenyl benzoate (B1203000) core can induce polar space groups and new phase transitions. nih.gov Therefore, it is plausible that this compound or its derivatives could be investigated as building blocks for novel liquid crystalline materials with tailored properties for use in advanced display technologies.

Similarly, in polymer science, the introduction of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy. Fluorinated monomers are used to create high-performance polymers. Based on these principles, this compound could hypothetically serve as a monomer or a precursor to a monomer for the synthesis of specialty fluorinated polymers.

Role in Ligand Synthesis for Organometallic Catalysis

In organometallic chemistry, ligands play a crucial role in determining the reactivity and selectivity of metal catalysts. The electronic properties of a ligand can be fine-tuned by the introduction of specific functional groups. The fluorine atom in this compound is strongly electron-withdrawing, which can significantly impact the electron density of the aromatic ring.

This property makes it a potentially useful building block for ligands used in catalysis. For example, ligands derived from fluorinated benzoic acids could be used to modulate the electronic environment of a metal center, thereby influencing the catalytic cycle. While direct examples of this compound being used for this purpose are not prominent in the literature, the synthesis of ligands from related structures is a common practice. For instance, 2-amino-3-fluorobenzoic acid is a precursor for fluoroacridines, which can be converted into tridentate ligands. orgsyn.org This suggests a potential pathway where derivatives of this compound could be transformed into sophisticated ligands for various catalytic applications, including cross-coupling reactions or asymmetric synthesis. chemscene.comyoutube.com

Mechanistic Aspects of Potential Biological and Pharmacological Relevance

Structure-Activity Relationship (SAR) Studies for Designing Analogs as Probes

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For Ethyl 3-fluoro-2-methylbenzoate, SAR studies would systematically explore how modifications to its core structure influence its interactions with biological targets.

Key modifications could include:

Varying the Ester Group: Replacing the ethyl group with other alkyl or aryl groups can modulate lipophilicity and the rate of enzymatic hydrolysis. For instance, smaller ester groups like methyl esters may exhibit different reactivity in nucleophilic acyl substitutions compared to the ethyl ester.

Altering the Aromatic Substitution: The position and nature of the substituents on the benzene (B151609) ring are critical. Shifting the fluorine or methyl group, or introducing other functional groups, can significantly impact binding affinity and selectivity for a target protein. For example, studies on other fluorinated benzoic acid derivatives have shown that the position of the fluorine atom can drastically alter biological activity. dundee.ac.ukacs.org

Isosteric Replacements: Replacing the ester linkage with bioisosteres, such as amides or sulfonamides, could lead to analogs with improved stability or different biological profiles. acs.org

A study on trisubstituted isoxazoles demonstrated that an ortho-fluoro substituent on a benzoic acid moiety led to a slight decrease in potency, suggesting that the fluorine's position can create unfavorable conformations for protein binding. dundee.ac.uk Conversely, in other molecular contexts, fluorine substitution has been shown to enhance potency and improve pharmacokinetic properties. acs.org The design and synthesis of analogs of this compound would allow researchers to probe these effects systematically, leading to the development of more potent and selective biological probes.

Investigation of Enzyme-Substrate Interactions and Inhibition Mechanisms

The ethyl ester group of this compound is a key feature for potential interactions with esterase enzymes. These enzymes are ubiquitous in biological systems and are responsible for the hydrolysis of ester bonds. acs.org

The mechanism of ester hydrolysis can be either acid- or base-catalyzed. chemistrysteps.comlibretexts.org In a biological context, enzymatic hydrolysis by esterases is the most relevant pathway. acs.orgresearchgate.net The process typically involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. libretexts.org Subsequent collapse of this intermediate releases the alcohol and the carboxylic acid. libretexts.org

The fluorine and methyl substituents on the benzoate (B1203000) ring can influence this process in several ways:

Electronic Effects: The electron-withdrawing fluorine atom can affect the reactivity of the ester group. This can influence the rate of both enzymatic and non-enzymatic hydrolysis. acs.org

Steric Effects: The ortho-methyl group can sterically hinder the approach of the enzyme to the ester carbonyl, potentially slowing down the rate of hydrolysis. exo-ricerca.it

Investigating the interaction of this compound with specific esterases would provide valuable information on its metabolic stability and potential for enzyme inhibition. Such studies could involve kinetic assays to determine the rate of hydrolysis and computational modeling to visualize the binding mode within the enzyme's active site.

Rational Design of Fluorinated Scaffolds for Target Identification Studies

Fluorinated compounds are increasingly used in fragment-based drug discovery (FBDD) and for creating chemical probes to identify new biological targets. nih.govresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the ability to form specific interactions, make it a valuable tool in medicinal chemistry. nih.gov

This compound can serve as a scaffold for designing libraries of fluorinated fragments. acs.org By systematically modifying the structure, researchers can create a diverse set of molecules to screen against various biological targets. The fluorine atom can act as a sensitive reporter for binding events in ¹⁹F NMR-based screening methods. nih.govacs.org

The design of such scaffolds would focus on:

Maximizing Chemical Space: Introducing a variety of substituents around the fluorinated core to explore a wide range of chemical properties. nih.gov

Amenability to Synthesis: Ensuring that the designed fragments can be easily synthesized and modified for follow-up studies. dtu.dk

Privileged Motifs: Incorporating structural motifs that are known to bind to specific classes of proteins. dtu.dk

For example, fluorinated scaffolds have been designed to target RNA, a challenging class of biological macromolecules. dtu.dk The insights gained from studying the interactions of this compound and its analogs could guide the design of novel fluorinated scaffolds for identifying and validating new drug targets.

Prodrug Design Principles Based on Ester Cleavage Mechanisms

The ester linkage in this compound makes it a potential candidate for prodrug design. researchgate.netscirp.org Prodrugs are inactive or less active molecules that are converted into the active drug within the body, often through enzymatic cleavage. scirp.org Ester-based prodrugs are a common strategy to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. nih.gov

The principle behind using an ester as a promoiety is that it can mask a polar functional group, such as a carboxylic acid or a hydroxyl group, making the molecule more lipophilic and better able to cross cell membranes. exo-ricerca.itnih.gov Once inside the body, esterases cleave the ester bond, releasing the active drug. researchgate.netscirp.org

The design of a prodrug based on the this compound scaffold would involve attaching a pharmacologically active molecule to the carboxylic acid that would be formed upon hydrolysis. The rate of drug release would be controlled by the rate of ester cleavage, which in turn is influenced by the fluorine and methyl substituents. acs.orgexo-ricerca.it Challenges in this approach include ensuring efficient cleavage by in vivo esterases, as some esters are cleaved very slowly. scirp.org

Theoretical Pharmacokinetic and Pharmacodynamic Modeling (without specific data)

Theoretical pharmacokinetic (PK) and pharmacodynamic (PD) modeling can provide valuable insights into the potential in vivo behavior of a compound before extensive experimental studies are conducted.

Pharmacokinetic (PK) Modeling: This involves predicting the absorption, distribution, metabolism, and excretion (ADME) of a compound. For this compound, a simple one-compartment pharmacokinetic model could be theoretically applied to estimate its potential intake and distribution. nih.gov Key parameters in such a model include the volume of distribution and the elimination rate constant. nih.gov The presence of the fluorine atom can significantly impact metabolic stability, often by blocking sites of oxidative metabolism by cytochrome P450 enzymes. acs.org The ester group is a primary site for hydrolytic metabolism by esterases. acs.org

Pharmacodynamic (PD) Modeling: This relates the concentration of the drug at the site of action to the observed pharmacological effect. Theoretical PD modeling for a derivative of this compound would depend on its identified biological target and mechanism of action. For instance, if the active form of the compound is an enzyme inhibitor, the model would describe the relationship between the inhibitor concentration and the degree of enzyme inhibition.

While specific data for this compound is not available, general principles of PK/PD modeling for fluorinated and ester-containing compounds can be applied to hypothesize its potential behavior and guide future experimental design. colab.wsgoogle.comnih.gov

Advanced Analytical Methodologies for Research on Ethyl 3 Fluoro 2 Methylbenzoate

Hyphenated Techniques for Identification and Quantification in Complex Matrices

When analyzing Ethyl 3-fluoro-2-methylbenzoate in complex environments such as pharmaceutical formulations, biological fluids, or environmental samples, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable. d-nb.infouu.nl

GC-MS combines the separation efficiency of gas chromatography with the highly specific and sensitive detection of mass spectrometry. This technique is ideal for the unambiguous identification and quantification of this compound, even at trace levels within a complex matrix. d-nb.info For identification, the mass spectrometer records the mass-to-charge ratio (m/z) of the ions produced from the compound, generating a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak for this compound would be expected at an m/z of 182.19.

In complex matrices, sample preparation such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interfering substances before analysis. d-nb.info For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly enhancing sensitivity and selectivity.

Table 3: Exemplary GC-MS Method Parameters for Analyzing this compound

| Parameter | Condition |

|---|---|

| GC System | Conditions as described in Table 2 |

| MS Interface Temp | 260 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification (e.g., m/z 182, 153, 137) |

| Sample Preparation | Liquid-liquid extraction with dichloromethane (B109758) for aqueous matrices. d-nb.info |